3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
CAS No.: 588676-90-8
Cat. No.: VC3789533
Molecular Formula: C9H4ClFO2S
Molecular Weight: 230.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588676-90-8 |
|---|---|
| Molecular Formula | C9H4ClFO2S |
| Molecular Weight | 230.64 g/mol |
| IUPAC Name | 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13) |
| Standard InChI Key | RMXOFPIRXDWBGE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F |
| Canonical SMILES | C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
The compound's systematic IUPAC name is 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, reflecting its substitution pattern on the benzothiophene scaffold. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 588676-90-8 | |
| Molecular Formula | ||
| Molecular Weight | 230.64 g/mol | |
| SMILES Notation | C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F | |
| InChI Key | RMXOFPIRXDWBGE-UHFFFAOYSA-N |
Synthesis and Manufacturing
Industrial Production
Commercial suppliers such as ChemBridge Corporation offer the compound with a purity of 90%, indicating scalable synthesis protocols . Key process considerations include:
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Temperature Control: Reactions often proceed in hot acetonitrile or DMF.
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Purification: Column chromatography or recrystallization from polar solvents .
Physicochemical Properties
NMR (DMSO-d, 300 MHz) :
| Signal (, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.85–7.75 | m | H-5, H-6, H-7 (aromatic) |
| 7.45 | dd | H-5' (coupled to F) |
| 13.1 | bs | COOH |
Predicted Collision Cross Sections (CCS) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 230.96773 | 141.7 |
| [M+Na] | 252.94967 | 154.9 |
Solubility and Stability
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Solubility: Moderately soluble in DMSO (as indicated by NMR solvent choice) .
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Stability: Stable at room temperature but susceptible to decarboxylation under strong acidic/basic conditions .
Applications and Research Directions
Pharmaceutical Intermediates
The compound’s scaffold is a potential building block for:
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Kinase Inhibitors: Halogenated benzothiophenes are explored in cancer therapy.
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Antimicrobial Agents: Fluorine and chlorine enhance membrane permeability .
Materials Science
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